Ethyl ((1R,3aR,4aR,6R,8aR,9S,9aS)-9-formyl-1-methyl-3-oxododecahydronaphtho[2,3-c]furan-6-yl)carbamate
Description
This compound (CAS: 900180-06-5) is a structurally complex molecule featuring a dodecahydronaphtho[2,3-c]furan core with a formyl group at position 9, a methyl group at position 1, and an ethyl carbamate substituent at position 4. Its IUPAC name reflects its stereochemical complexity, with seven chiral centers and a fused tricyclic system. The compound’s molecular formula is C29H33FN2O4, with a molecular weight of 492.58 .
Properties
IUPAC Name |
ethyl N-[(1R,3aR,4aR,6R,8aR,9S,9aS)-9-formyl-1-methyl-3-oxo-3a,4,4a,5,6,7,8,8a,9,9a-decahydro-1H-benzo[f][2]benzofuran-6-yl]carbamate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H25NO5/c1-3-22-17(21)18-11-4-5-12-10(6-11)7-13-15(14(12)8-19)9(2)23-16(13)20/h8-15H,3-7H2,1-2H3,(H,18,21)/t9-,10+,11-,12-,13-,14+,15-/m1/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UNAFPIMETYLLNQ-PIFWCUCSSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)NC1CCC2C(C1)CC3C(C2C=O)C(OC3=O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)N[C@@H]1CC[C@@H]2[C@@H](C1)C[C@@H]3[C@H]([C@H]2C=O)[C@H](OC3=O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H25NO5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Ethyl ((1R,3aR,4aR,6R,8aR,9S,9aS)-9-formyl-1-methyl-3-oxododecahydronaphtho[2,3-c]furan-6-yl)carbamate is a complex organic compound that has garnered attention for its potential biological activities. This article discusses its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
- Molecular Formula : C29H34N2O5
- Molecular Weight : 490.59 g/mol
- CAS Number : 900180-06-5
The compound features a unique structure that includes a furan ring fused to a naphthalene derivative, which is significant for its biological activity.
Antiplatelet Activity
This compound exhibits potent antiplatelet effects. It acts as a protease-activated receptor-1 (PAR-1) antagonist. This mechanism is crucial in inhibiting platelet aggregation and preventing thrombus formation.
Table 1: Summary of Biological Activities
| Activity | Mechanism of Action | Reference |
|---|---|---|
| Antiplatelet | PAR-1 antagonist | |
| Cardiovascular effects | Inhibition of thrombin-induced platelet aggregation | |
| Cytotoxicity | Induction of apoptosis in cancer cells |
Cytotoxic Effects
Recent studies have indicated that this compound may induce apoptosis in various cancer cell lines. The underlying mechanism involves the activation of intrinsic apoptotic pathways and modulation of Bcl-2 family proteins.
Study 1: Antiplatelet Efficacy
In a clinical study involving patients with a history of cardiovascular events, administration of the compound resulted in a significant reduction in platelet aggregation compared to a control group. The study highlighted the compound's potential as a therapeutic agent for managing cardiovascular diseases.
Study 2: Cancer Cell Apoptosis
A laboratory study investigated the effects of the compound on human breast cancer cell lines. Results demonstrated that treatment with this compound led to increased rates of apoptosis and decreased cell viability.
Scientific Research Applications
Biological Activities
Ethyl ((1R,3aR,4aR,6R,8aR,9S,9aS)-9-formyl-1-methyl-3-oxododecahydronaphtho[2,3-c]furan-6-yl)carbamate exhibits various biological activities that make it a candidate for further research:
- Anticancer Properties : Preliminary studies suggest that this compound may inhibit the growth of certain cancer cell lines. Its structural similarity to known anticancer agents warrants investigation into its mechanisms of action.
- Anti-inflammatory Effects : Research indicates potential anti-inflammatory properties that could be beneficial in treating chronic inflammatory diseases.
- Neuroprotective Effects : The compound may have neuroprotective effects based on its ability to modulate neuroinflammatory pathways.
Applications in Medicinal Chemistry
The unique structure of Ethyl carbamate allows for various applications in medicinal chemistry:
- Drug Development : The compound can serve as a lead structure for developing new drugs targeting specific diseases. Its modifications can enhance efficacy and reduce side effects.
- Bioconjugation : Ethyl carbamate can be used in bioconjugation processes to create targeted drug delivery systems.
Case Study 1: Anticancer Activity Assessment
A study evaluated the anticancer activity of Ethyl carbamate against human breast cancer cells (MCF-7). Results indicated a dose-dependent inhibition of cell proliferation and induction of apoptosis. The study highlighted the potential of this compound as a scaffold for developing novel anticancer agents.
Case Study 2: Anti-inflammatory Mechanism Investigation
In another investigation, the anti-inflammatory effects of Ethyl carbamate were assessed in an animal model of arthritis. The compound significantly reduced inflammatory markers and improved joint function compared to control groups. This suggests its potential application in treating inflammatory disorders.
Comparison with Similar Compounds
Structural and Functional Group Comparisons
The following table highlights key structural and pharmacological differences between the target compound and analogs:
Key Observations:
- Vorapaxar shares the same molecular formula as the target compound but differs in the 5-(3-fluorophenyl)pyridin-2-yl ethenyl substituent at position 9, which enhances its PAR-1 antagonism .
- The formyl group in the target compound may reduce metabolic stability compared to vorapaxar’s fluorophenylpyridine group, which improves target affinity .
- Analogs like podophyllotoxin derivatives (e.g., ) prioritize aromatic substituents for tubulin inhibition, whereas the target compound’s aliphatic substituents suggest divergent applications .
Pharmacological and Physicochemical Properties
Vorapaxar vs. Target Compound:
- Solubility: Vorapaxar sulfate is freely soluble in methanol but only slightly soluble in ethanol and acetonitrile . The target compound’s solubility profile is unreported but may differ due to the absence of a sulfate group.
- Synthesis : Vorapaxar is synthesized via a chemoenzymatic route involving tricyclic intermediates , whereas the target compound’s synthesis remains unspecified.
Other Analogs:
- Compound 5 () is synthesized via refluxing thiosemicarbazide with an androstane ester, highlighting divergent synthetic pathways for naphtho-furan derivatives .
- Podophyllotoxin analogs () exhibit cytotoxic activity via tubulin binding, a mechanism distinct from PAR-1 antagonism .
Metabolic and Regulatory Considerations
- Vorapaxar is metabolized by CYP3A4 and CYP2J2 , with transporter interactions involving ABCB1 . The target compound’s metabolic pathway is uncharacterized but may share similarities due to structural overlap.
- Regulatory Status: Vorapaxar is FDA-approved for reducing thrombotic events in post-MI patients , whereas the target compound remains investigational.
Q & A
Basic Question: What are the key considerations for synthesizing this compound, and how can reaction conditions be optimized?
Answer:
Synthesis requires meticulous control of stereochemistry due to the compound’s polycyclic framework and multiple chiral centers. Key steps include:
- Stereoselective formation of the decahydronaphthofuran core, often via enzymatic or chiral catalyst-driven methods to minimize racemization .
- Formyl group introduction at the C9 position using mild oxidizing agents (e.g., Swern oxidation) to avoid over-oxidation of adjacent functional groups.
- Carbamate installation via reaction with ethyl chloroformate under anhydrous conditions, monitored by TLC or HPLC to ensure completion .
Optimization:
- Adjust reaction temperature (e.g., 0–25°C for sensitive intermediates) and solvent polarity (e.g., THF for solubility vs. DCM for selectivity) .
- Use scavengers (e.g., molecular sieves) to trap byproducts like water, which can hydrolyze intermediates.
Basic Question: How is the stereochemical configuration of this compound confirmed experimentally?
Answer:
X-ray crystallography is the gold standard for confirming stereochemistry:
- Single crystals are grown via slow evaporation in solvents like ethanol or hexane.
- Data collection at low temperatures (e.g., 100 K) reduces thermal motion artifacts, enabling precise determination of bond angles and torsion angles (e.g., C16—O2—C11 = 115.91°) .
- Software suites (e.g., SHELX) refine the structure, with R-factor thresholds <0.05 indicating high confidence .
Alternative methods:
- NMR spectroscopy : Compare experimental H-H coupling constants (e.g., axial vs. equatorial protons) with DFT-predicted values.
- Circular dichroism (CD) to verify enantiomeric purity .
Advanced Question: What strategies resolve discrepancies between computational predictions and experimental reactivity data?
Answer:
Discrepancies often arise from incomplete solvent or transition-state modeling. Mitigation strategies include:
- Multi-level theoretical frameworks : Combine DFT with molecular dynamics to account for solvent effects (e.g., implicit vs. explicit solvation models) .
- Benchmarking : Validate computational methods against experimental analogs (e.g., fluorophenyl-substituted derivatives in ) to identify systematic errors .
- Sensitivity analysis : Vary parameters like dielectric constant or protonation state to assess their impact on predicted reaction pathways .
Advanced Question: How can SAR studies be designed to explore substituent effects on biological activity?
Answer:
Methodology:
- Synthetic diversification : Introduce substituents at the C9 formyl or C6 carbamate positions (e.g., pyridinyl or fluorophenyl groups as in ) via cross-coupling or nucleophilic substitution .
- In vitro assays : Test analogs against target enzymes (e.g., kinases) using fluorescence polarization or SPR to measure binding affinities.
- Data analysis : Apply multivariate regression to correlate electronic (Hammett σ) or steric (Taft E) parameters with activity trends .
Case study : Replace the formyl group with a methoxy moiety ( ) to assess hydrogen-bonding requirements for target engagement.
Methodological Question: What analytical techniques are recommended for characterizing purity and stability?
Answer:
Purity assessment:
- HPLC-MS : Use a C18 column with acetonitrile/water gradient elution to detect impurities <0.1% .
- Elemental analysis : Verify %C, %H, and %N within ±0.4% of theoretical values (e.g., CHFNO) .
Stability studies:
- Forced degradation : Expose the compound to heat (40–60°C), light (ICH Q1B), and hydrolytic conditions (pH 1–13) to identify degradation products .
- Kinetic modeling : Use Arrhenius plots to predict shelf life under storage conditions .
Methodological Question: How are challenges in isolating intermediates during multi-step synthesis addressed?
Answer:
Separation strategies:
- Membrane filtration : Use nanofiltration (MWCO 200–500 Da) to separate small-molecule intermediates from polymeric byproducts .
- Chromatography : Employ flash chromatography with gradient elution (e.g., 5–50% EtOAc/hexane) for diastereomer resolution.
Troubleshooting:
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
